Cas no 6566-47-8 (2,3-dihydrobenzo[g]quinoline-4,5,10(1H)-trione)
![2,3-dihydrobenzo[g]quinoline-4,5,10(1H)-trione structure](https://nl.kuujia.com/scimg/cas/6566-47-8x500.png)
6566-47-8 structure
Productnaam:2,3-dihydrobenzo[g]quinoline-4,5,10(1H)-trione
2,3-dihydrobenzo[g]quinoline-4,5,10(1H)-trione Chemische en fysische eigenschappen
Naam en identificatie
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- 2,3-dihydrobenzo[g]quinoline-4,5,10(1H)-trione
- Benzo[g]quinoline-4,5,10(1H)-trione, 2,3-dihydro-
- 2,3-dihydro-1H-benzo[g]quinoline-4,5,10-trione
- DTXSID20314176
- NSC281055
- 6566-47-8
- NSC-281055
- DS-007112
- Benzo[g]quinoline-4,10(1H)-trione, 2,3-dihydro-
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- Inchi: InChI=1S/C13H9NO3/c15-9-5-6-14-11-10(9)12(16)7-3-1-2-4-8(7)13(11)17/h1-4,16H,5-6H2
- InChI-sleutel: FSQLNBBCVNUWHD-UHFFFAOYSA-N
- LACHT: C1CN=C2C(=C(C3=CC=CC=C3C2=O)O)C1=O
Berekende eigenschappen
- Exacte massa: 227.05827
- Monoisotopische massa: 227.058
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 0
- Complexiteit: 450
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 66.7Ų
- XLogP3: 1
Experimentele eigenschappen
- Dichtheid: 1.42
- Kookpunt: 407.2°C at 760 mmHg
- Vlampunt: 176.4°C
- Brekindex: 1.657
- PSA: 63.24
- LogboekP: 1.21090
2,3-dihydrobenzo[g]quinoline-4,5,10(1H)-trione Gerelateerde literatuur
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1. Book reviews
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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